molecular formula C17H17NO7S B7716156 methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate

methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate

Cat. No. B7716156
M. Wt: 379.4 g/mol
InChI Key: ARCUCLJIQSIYQF-UHFFFAOYSA-N
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Description

Methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as "Methyl BPS" and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of Methyl BPS involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain. By inhibiting COX-2, Methyl BPS reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Methyl BPS has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant properties. It has also been found to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl BPS is its high selectivity towards COX-2, which reduces the risk of side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). However, the synthesis of Methyl BPS is a complex process that requires careful attention to detail and precise measurements, which can be challenging for researchers without extensive experience in synthetic chemistry.

Future Directions

There are several potential future directions for the study of Methyl BPS, including the development of new synthetic methods to increase the yield and purity of the compound. Further research is also needed to determine the potential applications of Methyl BPS in the treatment of various inflammatory and neurodegenerative diseases, as well as its potential side effects and toxicity in humans.
Conclusion:
In conclusion, Methyl BPS is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and multiple sclerosis. However, further research is needed to determine its potential side effects and toxicity in humans, as well as its potential applications in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of Methyl BPS involves a multi-step process that requires several reagents and catalysts. The first step involves the preparation of 4-[(4-butylphenyl)sulfamoyl]phenol, which is then reacted with chloroacetic acid to form Methyl BPS. This process requires careful attention to detail and precise measurements to ensure the purity and yield of the final product.

Scientific Research Applications

Methyl BPS has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and multiple sclerosis.

properties

IUPAC Name

methyl 2-[4-(1,3-benzodioxol-5-ylmethylsulfamoyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO7S/c1-22-17(19)10-23-13-3-5-14(6-4-13)26(20,21)18-9-12-2-7-15-16(8-12)25-11-24-15/h2-8,18H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCUCLJIQSIYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(Benzo[1,3]dioxol-5-ylmethyl)-sulfamoyl]-phenoxy}-acetic acid methyl ester

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